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Compound of Interest

Compound Name: 3-Methoxypiperidine hydrochloride

Cat. No.: B1592737 Get Quote

An In-Depth Technical Guide to 3-Methoxypiperidine Hydrochloride: Properties, Analysis,

and Applications for the Research Professional

Abstract: 3-Methoxypiperidine hydrochloride is a pivotal heterocyclic building block in

modern medicinal chemistry and drug development. Its piperidine core is a common motif in

numerous biologically active compounds, and the methoxy substituent provides a key vector

for structural modification and optimization of physicochemical properties. This guide offers a

comprehensive technical overview of 3-Methoxypiperidine hydrochloride, consolidating its

core physical and chemical properties, outlining detailed protocols for its analytical

characterization, and discussing its applications. This document is intended for researchers,

synthetic chemists, and drug development professionals who utilize or intend to utilize this

versatile intermediate.

Core Physicochemical & Structural Properties
3-Methoxypiperidine hydrochloride is the salt form of the parent compound, 3-

Methoxypiperidine. The formation of the hydrochloride salt significantly enhances the

compound's stability and aqueous solubility, making it more amenable to handling, formulation,

and biological testing compared to the free base.[1][2] The free base is described as a

colorless liquid that is sensitive to air, whereas the hydrochloride is typically an off-white to light

yellow solid.[3][4][5]

Key physicochemical data are summarized in the table below.
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Property Value Source(s)

Chemical Formula C₆H₁₄ClNO

Molecular Weight 151.64 g/mol [5][6]

Appearance Off-white to light yellow solid [5]

Melting Point 108-112 °C [7]

Boiling Point 189.9 °C at 760 mmHg [7]

Density 0.879 g/cm³ [7]

pKa (Predicted, Free Base) 9.35 ± 0.10 [4]

Solubility

Free base is soluble in water

and organic solvents.

Hydrochloride form enhances

solubility.

[3]

CAS Number 688809-94-1 [7]

Synthesis Context & Role in Drug Development
The primary value of 3-Methoxypiperidine hydrochloride lies in its utility as a synthetic

intermediate for more complex molecules, particularly in the development of novel therapeutic

agents.[4][5] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing

in numerous CNS-active agents and other pharmaceuticals. The methoxy group at the 3-

position offers a handle for further chemical modification or can itself be a critical

pharmacophoric element.

A common synthetic route to the parent amine involves the reduction of 3-methoxypyridine.[4]

Once formed, the free base is typically converted to the hydrochloride salt for improved

handling. It then serves as a key building block, as illustrated in the following conceptual

workflow.
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Caption: Synthetic utility of 3-Methoxypiperidine HCl.

Spectroscopic & Structural Characterization
Verifying the identity and structure of 3-Methoxypiperidine hydrochloride is crucial. A

combination of spectroscopic techniques provides a complete picture of the molecule. While a

public repository of the official spectra for this specific salt is not readily available, its features

can be reliably predicted based on its structure and established principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in

solution.

¹H NMR Spectroscopy (Predicted): In a suitable deuterated solvent like D₂O or DMSO-d₆,

the ¹H NMR spectrum is expected to show distinct signals for each unique proton

environment.

~3.3 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group.

~3.5-3.8 ppm (multiplet, 1H): The proton on C3, deshielded by the adjacent oxygen atom.

~2.8-3.4 ppm (multiplet, 4H): Protons on C2 and C6, adjacent to the nitrogen atom. These

will be deshielded due to the electron-withdrawing nature of the protonated nitrogen.

~1.5-2.2 ppm (multiplet, 4H): The remaining methylene protons on C4 and C5 of the

piperidine ring.

Broad, downfield signal (>9.0 ppm): The two protons on the positively charged nitrogen

atom (NH₂⁺). The exact shift and appearance can vary depending on the solvent and

concentration.

¹³C NMR Spectroscopy (Predicted): The proton-decoupled ¹³C NMR spectrum should display

six unique signals, corresponding to the six carbon atoms in the molecule.

~75-80 ppm: C3, the carbon atom bonded to the methoxy group's oxygen.[8]

~55-60 ppm: The methoxy group carbon (-OCH₃).[8]

~45-55 ppm: C2 and C6, the carbons adjacent to the nitrogen.[9]

~20-30 ppm: C4 and C5, the remaining ring carbons.[9]

Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in the molecule. For the

hydrochloride salt, the spectrum would be characterized by:
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2700-3000 cm⁻¹ (broad, strong): N-H stretching vibrations from the secondary ammonium

salt (R₂NH₂⁺). This is often a very prominent and characteristic feature.

2850-2960 cm⁻¹ (medium-strong): C-H stretching from the alkyl portions of the piperidine

ring and methoxy group.

~1580-1600 cm⁻¹ and ~2400-2600 cm⁻¹: N-H bending and combination bands, also

characteristic of ammonium salts.

1080-1150 cm⁻¹ (strong): C-O stretching from the ether linkage of the methoxy group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule. When analyzed by a technique like electrospray ionization (ESI), the spectrum would

primarily show the molecular ion of the free base.

Predicted Molecular Ion (M+H)⁺:m/z 116.11, corresponding to the protonated free base

[C₆H₁₄NO]⁺.

Key Fragmentation: Common fragmentation pathways for piperidine rings include alpha-

cleavage (loss of radicals adjacent to the nitrogen) and loss of substituents. A prominent

fragment would likely be observed from the loss of the methoxy group (-OCH₃), resulting in

an ion at m/z 85.

Analytical Methodologies for Quality Control
Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug

development. The following section provides exemplary, field-proven protocols for the analysis

of 3-Methoxypiperidine hydrochloride.
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Caption: General analytical workflow for quality control.

Exemplary Protocol: Purity Determination by HPLC
Causality: 3-Methoxypiperidine lacks a strong UV chromophore, making direct UV detection in

HPLC challenging. Therefore, a pre-column derivatization strategy is employed to attach a UV-

active molecule, enabling sensitive and accurate quantification of the analyte and any related

impurities.[10] This protocol uses Dansyl Chloride as the derivatizing agent.

Methodology:

Preparation of Solutions:

Diluent: Acetonitrile/Water (50:50, v/v).

Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 3-Methoxypiperidine
hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to

volume with Diluent.

Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard

Solution.
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Derivatization Reagent (5 mg/mL): Prepare a solution of Dansyl Chloride in Acetonitrile.

Buffer: Prepare a 0.1 M Sodium Bicarbonate solution in water.

Derivatization Procedure:

To 1.0 mL of the Standard or Sample Solution in a clean vial, add 1.0 mL of the Buffer

solution.

Add 1.0 mL of the Derivatization Reagent. Cap the vial and vortex thoroughly.

Heat the vial at 60 °C for 30 minutes in a water bath or heating block.

Allow the vial to cool to room temperature. The solution is now ready for injection.

Chromatographic Conditions:

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

Gradient: 40% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 40% B

and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

Data Analysis:

Calculate the purity by area percent. The percentage of any single impurity is calculated

by dividing its peak area by the total area of all peaks in the chromatogram.

Exemplary Protocol: Assay by Quantitative NMR (qNMR)
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Causality: qNMR is a primary analytical method that allows for the direct measurement of a

compound's concentration against a certified internal standard, without the need for a specific

reference standard of the analyte itself.[11][12] The signal intensity in ¹H NMR is directly

proportional to the number of protons giving rise to the signal, enabling highly accurate and

precise purity/assay determination.[3][11]

Methodology:

Method Planning & Standard Selection:

Internal Standard (IS): Maleic acid is an excellent choice. It is non-volatile, stable, has

simple, sharp singlets in a region unlikely to overlap with the analyte (~6.2-6.5 ppm), and

is highly soluble in D₂O.

Solvent: Deuterium oxide (D₂O) is selected for its ability to dissolve both the amine

hydrochloride salt and the maleic acid internal standard.

Sample Preparation:

Accurately weigh ~15 mg of 3-Methoxypiperidine hydrochloride and ~10 mg of the

Maleic Acid internal standard (certified reference material) into the same vial. Record

weights precisely.

Dissolve the mixture in ~0.75 mL of D₂O.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Collection (¹H NMR):

Spectrometer: 400 MHz or higher field instrument.

Key Acquisition Parameters:

Pulse Angle: 30-45 degrees (to avoid saturation).

Relaxation Delay (d1): This is the most critical parameter for quantification. It must be

set to at least 5 times the longest T₁ relaxation time of any proton being integrated (both
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analyte and IS). A conservative value of 30-60 seconds is recommended to ensure full

relaxation.

Number of Scans (ns): 16 or 32, to achieve an adequate signal-to-noise ratio (S/N >

250:1 for the peaks being integrated).

Data Processing & Calculation:

Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

Integrate a well-resolved signal from the analyte (e.g., the methoxy singlet at ~3.3 ppm)

and the signal from the internal standard (the two vinyl protons of maleic acid, ~6.2-6.5

ppm).

Calculate the purity (assay value) using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS /

m_analyte) * Purity_IS

Where:

I = Integral value

N = Number of protons for the integrated signal (N_analyte = 3 for methoxy; N_IS = 2 for

maleic acid)

MW = Molecular weight

m = mass

Purity_IS = Purity of the internal standard (from its certificate)

Safety, Handling, and Storage
As a chemical intermediate, 3-Methoxypiperidine hydrochloride must be handled with

appropriate precautions.

Hazard Identification:
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Causes skin irritation and serious eye damage.[13]

May cause respiratory irritation.[13]

Harmful if swallowed.[14]

Classified as toxic to aquatic life with long-lasting effects.[13]

Personal Protective Equipment (PPE):

Wear protective gloves, chemical safety goggles, and a lab coat.[13]

Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

[13]

Handling & Storage:

Avoid contact with skin, eyes, and clothing.

Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

Store locked up.[13]

Conclusion
3-Methoxypiperidine hydrochloride is a valuable and versatile building block for

pharmaceutical research and development. Its well-defined physicochemical properties,

combined with robust analytical methods for quality control, enable its confident application in

multi-step synthetic campaigns. A thorough understanding of its characteristics, as detailed in

this guide, is essential for its effective and safe utilization in the synthesis of next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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